molecular formula C8H14N2 B8783319 4-(Methylamino)cyclohexanecarbonitrile

4-(Methylamino)cyclohexanecarbonitrile

Cat. No. B8783319
M. Wt: 138.21 g/mol
InChI Key: AMDKFMKXNZPPPV-UHFFFAOYSA-N
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Patent
US07531545B2

Procedure details

Following the procedure as described in Example 25, STEP D, methyl amine and 4-oxo-cyclohexanecarbonitrile were reacted to yield 4-methyamino-cyclohexanecarbonitrile as a white solid, as its corresponding hydrochloride salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].O=[C:4]1[CH2:9][CH2:8][CH:7]([C:10]#[N:11])[CH2:6][CH2:5]1>>[CH3:1][NH:2][CH:4]1[CH2:9][CH2:8][CH:7]([C:10]#[N:11])[CH2:6][CH2:5]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1CCC(CC1)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
CNC1CCC(CC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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